molecular formula C17H21F2NO2S B2405158 (7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)(tetrahydro-2H-pyran-4-yl)methanone CAS No. 1705996-34-4

(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)(tetrahydro-2H-pyran-4-yl)methanone

Cat. No. B2405158
CAS RN: 1705996-34-4
M. Wt: 341.42
InChI Key: ITNAKJHLXRMBKF-UHFFFAOYSA-N
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Description

(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)(tetrahydro-2H-pyran-4-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine.

Scientific Research Applications

Heterocyclic Compound Applications

  • Antimicrobial and Anticancer Agents : Novel pyrazole derivatives containing oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds, characterized by their heterocyclic structures, showed promising results, with some exhibiting higher anticancer activity than the reference drug doxorubicin, alongside notable antimicrobial effects (Hafez, El-Gazzar, & Al-Hussain, 2016).

  • Central Nervous System Depressants : A series of novel central nervous system depressants based on (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones were synthesized, demonstrating potential anticonvulsant properties and a low order of acute toxicity. Selected compounds also showed potential antipsychotic effects, indicating the versatility of heterocyclic compounds in developing treatments for neurological disorders (Butler, Wise, & Dewald, 1984).

Fluorinated Compound Applications

  • Organofluorine Inhibitors : A broad group of compounds, including substituted pyrazoles, pyrroles, indoles, and carbazoles, were screened to identify potential inhibitor lead compounds of fructose-1,6-bisphosphatase (FBPase), a key enzyme in glucose metabolism. The best inhibitors featured organofluorine structures, demonstrating the importance of fluorinated compounds in the development of metabolic disorder treatments (Rudnitskaya, Huynh, Török, & Stieglitz, 2009).

properties

IUPAC Name

[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-(oxan-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F2NO2S/c18-13-1-2-15(19)14(11-13)16-3-6-20(7-10-23-16)17(21)12-4-8-22-9-5-12/h1-2,11-12,16H,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNAKJHLXRMBKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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